REACTION_SMILES
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[CH2:3]([CH3:4])[O:5][C:6]([CH2:7][P:8]([O:9][CH2:10][CH3:11])([O:12][CH2:13][CH3:14])=[O:15])=[O:16].[F:17][c:18]1[cH:19][cH:20][c:21]([CH:22]=[O:23])[cH:24][cH:25]1.[H-:1].[Na+:2].[O:27]1[CH2:28][CH2:29][CH2:30][CH2:31]1.[OH2:26]>>[CH2:3]([CH3:4])[O:5][C:6]([CH:7]=[CH:22][c:21]1[cH:20][cH:19][c:18]([F:17])[cH:25][cH:24]1)=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CP(=O)(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(F)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCOC(=O)C=Cc1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |